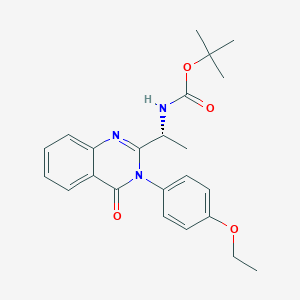
2-Methyl-5-(3-trifluoromethylbenzoyl)pyridine
説明
“2-Methyl-5-(3-trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C14H10F3NO . It has a molecular weight of 265.23 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “2-Methyl-5-(3-trifluoromethylbenzoyl)pyridine”, is a topic of active research in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The InChI code for “2-Methyl-5-(3-trifluoromethylbenzoyl)pyridine” is 1S/C14H10F3NO/c1-9-5-6-11(8-18-9)13(19)10-3-2-4-12(7-10)14(15,16)17/h2-8H,1H3 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Methyl-5-(3-trifluoromethylbenzoyl)pyridine” has a molecular weight of 265.23 g/mol .科学的研究の応用
Applications in Luminescent Complexes
Research has explored the synthesis and characteristics of luminescent complexes involving pyridine-functionalized ligands, which includes structures similar to 2-Methyl-5-(3-trifluoromethylbenzoyl)pyridine. These complexes exhibit blue-green luminescence and are rare in the domain of rhenium(I) tricarbonyl complexes (Li et al., 2012).
Role in Catalysis
The compound has been found to be part of the structure of various catalysts. For instance, its derivatives have been used in the synthesis of silver(I) complex derivatives, which are relevant in catalysis (Caballero et al., 2001). Similarly, palladium pincer-type complexes and zwitterionic sulfur adducts involving pyridine-bridged structures have shown catalytic applications, especially in Mizoroki-Heck reactions (Wang et al., 2018).
Sensor Materials
The compound is also relevant in the development of chemosensory materials. Polyfluorenes with pyridine and benzimidazole groups have been synthesized to investigate their responsive properties to metal ions and protons, showing potential as tailored sensory materials (Du et al., 2007).
Synthesis of Pesticides
2-Methyl-5-(3-trifluoromethylbenzoyl)pyridine and its derivatives are widely used in the synthesis of pesticides, highlighting their industrial relevance (Xin-xin, 2006).
Electroluminescence in OLEDs
The derivatives of the compound have been used to develop high-efficiency electroluminescent materials for OLEDs, showing excellent performance and contributing to the advancement of display technologies (Su et al., 2021).
作用機序
Mode of action
Compounds containing a trifluoromethyl group and a pyridine ring, like this one, are thought to have distinctive physical-chemical properties .
Biochemical pathways
Without specific information on “2-Methyl-5-(3-trifluoromethylbenzoyl)pyridine”, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures are often involved in a variety of biological activities .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Result of action
Compounds with similar structures have been used in the development of many agrochemical and pharmaceutical compounds .
特性
IUPAC Name |
(6-methylpyridin-3-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-5-6-11(8-18-9)13(19)10-3-2-4-12(7-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDDLWREUHHCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193774 | |
| Record name | (6-Methyl-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187166-93-3 | |
| Record name | (6-Methyl-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



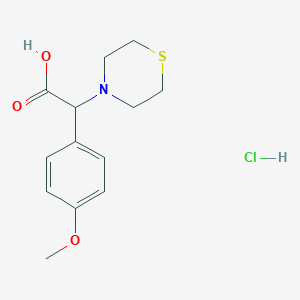
![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)
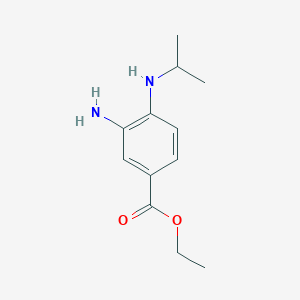
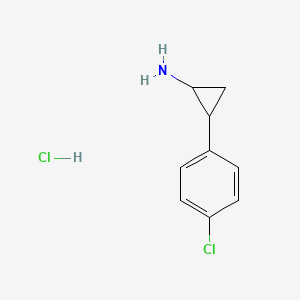


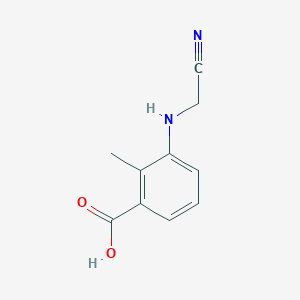
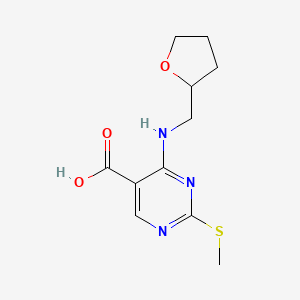
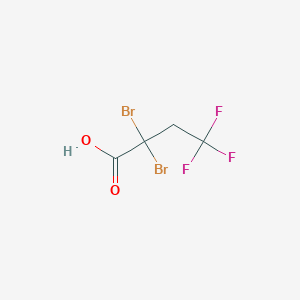
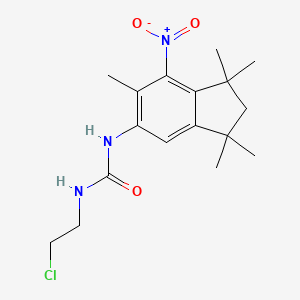
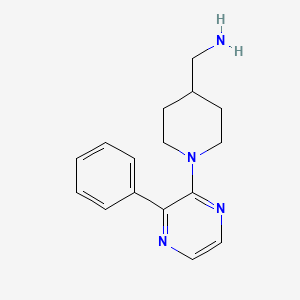
![Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1421661.png)
